molecular formula C23H28N2O3 B4613197 5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione

Cat. No.: B4613197
M. Wt: 380.5 g/mol
InChI Key: VUVPBSCVMLTQGF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a phenoxypropyl group and a phenylpropan-2-yl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione has several scientific research applications:

Preparation Methods

The synthesis of 5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylhydantoin with 3-[4-(2-phenylpropan-2-yl)phenoxy]propylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the imidazolidine ring. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation .

Comparison with Similar Compounds

5,5-Dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-22(2,17-9-6-5-7-10-17)18-11-13-19(14-12-18)28-16-8-15-25-20(26)23(3,4)24-21(25)27/h5-7,9-14H,8,15-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPBSCVMLTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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